molecular formula C6H4F3NO2S B3029810 Methyl 4-(trifluoromethyl)thiazole-2-carboxylate CAS No. 79247-85-1

Methyl 4-(trifluoromethyl)thiazole-2-carboxylate

Cat. No. B3029810
CAS RN: 79247-85-1
M. Wt: 211.16
InChI Key: BQJHXOYYMRJRKL-UHFFFAOYSA-N
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Description

“Methyl 4-(trifluoromethyl)thiazole-2-carboxylate” is a derivative of thiazole . Thiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of a diverse range of heterocyclic analogues .


Synthesis Analysis

The synthesis of “Methyl 4-(trifluoromethyl)thiazole-2-carboxylate” involves the use of Thioacetamide and Ethyl 4,4,4-trifluoroacetoacetate . In a dry reaction flask, 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylate ethyl ester is added, followed by the addition of a sodium hydroxide aqueous solution under stirring conditions .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

“Methyl 4-(trifluoromethyl)thiazole-2-carboxylate” can be used to prepare a fungicidal mixture . The exact chemical reactions involving this compound may vary depending on the specific synthesis process and the desired end product.

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

Safety And Hazards

“Methyl 4-(trifluoromethyl)thiazole-2-carboxylate” can cause skin and eye irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

“Methyl 4-(trifluoromethyl)thiazole-2-carboxylate” can be used as an intermediate in organic synthesis and medicinal chemistry, and can be used in the synthesis of pesticide molecules, insecticides, and biologically active molecules . The future directions for this compound will likely involve further exploration of its potential applications in these areas.

properties

IUPAC Name

methyl 4-(trifluoromethyl)-1,3-thiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO2S/c1-12-5(11)4-10-3(2-13-4)6(7,8)9/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJHXOYYMRJRKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CS1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696362
Record name Methyl 4-(trifluoromethyl)-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(trifluoromethyl)thiazole-2-carboxylate

CAS RN

79247-85-1
Record name Methyl 4-(trifluoromethyl)-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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